Methyl 4-chloro-3-fluorobenzoate

Description

BenchChem offers high-quality Methyl 4-chloro-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

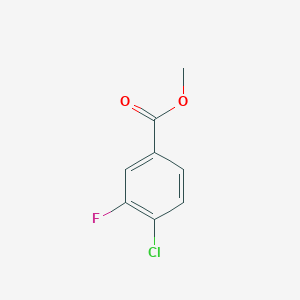

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWVVRTWLVZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381712 | |

| Record name | methyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206362-87-0 | |

| Record name | methyl 4-chloro-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-fluorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and safety protocols, offering field-proven insights and methodologies.

Methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0) is a halogenated aromatic ester that has garnered significant interest in the field of organic synthesis, particularly as a scaffold in the design of novel pharmaceutical agents.[1][2][3][4][5] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, provides medicinal chemists with multiple reactive sites and the ability to fine-tune the steric and electronic properties of target molecules. The presence of the fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide aims to be a definitive resource for understanding and utilizing this valuable compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe use. The key properties of Methyl 4-chloro-3-fluorobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 206362-87-0 | [1][2][3][5] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2][4][5] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Appearance | Off-white to cream crystalline solid | [1] |

| Boiling Point | 233 °C | [2] |

| Density | 1.314 g/cm³ | [2] |

| Flash Point | 99 °C | [2] |

| Purity | Commercially available at ≥95% | [2][4] |

Synthesis of Methyl 4-chloro-3-fluorobenzoate: A Validated Protocol

The most common and efficient method for the synthesis of Methyl 4-chloro-3-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 4-chloro-3-fluorobenzoate from 4-chloro-3-fluorobenzoic acid.

Materials:

-

4-chloro-3-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorobenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution. The addition is exothermic and should be done in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure Methyl 4-chloro-3-fluorobenzoate.

-

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for the synthesis of Methyl 4-chloro-3-fluorobenzoate.

Analytical Characterization

To ensure the identity and purity of the synthesized Methyl 4-chloro-3-fluorobenzoate, a combination of spectroscopic techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. The spectrum should show a singlet for the methyl ester protons and distinct aromatic proton signals consistent with the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number of unique carbon atoms. The spectrum will show a peak for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: Used to identify functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl 4-chloro-3-fluorobenzoate (188.58 g/mol ). The isotopic pattern of chlorine will also be observable.

Applications in Drug Discovery and Development

Methyl 4-chloro-3-fluorobenzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] The 4-chloro-3-fluorophenyl moiety is a key structural element in a variety of biologically active compounds. Its precursor, 4-chloro-3-fluorobenzoic acid, is noted for its role in the synthesis of novel drugs, including antifungal agents.[6] The methyl ester provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.

Role in a Hypothetical Drug Discovery Workflow

Caption: Role of Methyl 4-chloro-3-fluorobenzoate in a drug discovery workflow.

Safety and Handling

Methyl 4-chloro-3-fluorobenzoate is a chemical that requires careful handling to minimize exposure and risk.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

Conclusion

Methyl 4-chloro-3-fluorobenzoate is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable tool for researchers and drug development professionals. This guide provides the essential technical information for its safe and effective utilization in the laboratory.

References

-

PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

ChemUniverse. METHYL 4-CHLORO-3-FLUOROBENZOATE [P55593].[Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.[Link]

Sources

- 1. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-CHLORO-3-FLUOROBENZOATE CAS#: 206362-87-0 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

Methyl 4-chloro-3-fluorobenzoate chemical properties

An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is defined by its structural functionality, reactivity, and potential for diversification. Methyl 4-chloro-3-fluorobenzoate (CAS No: 206362-87-0) emerges as a pivotal building block, distinguished by its uniquely substituted aromatic core. The presence of chloro and fluoro groups, coupled with a reactive methyl ester, provides a trifecta of functional handles for chemists to exploit. This guide offers a senior application scientist's perspective on this compound, moving beyond mere data recitation to explain the causality behind its properties and applications. Herein, we delve into the core chemical principles that make Methyl 4-chloro-3-fluorobenzoate an indispensable tool for professionals in drug development and advanced material science.

Core Chemical and Physical Properties

Methyl 4-chloro-3-fluorobenzoate is a halogenated aromatic ester. Its physical state as an off-white to cream-colored crystalline solid is indicative of a stable, well-ordered molecular lattice at room temperature.[1] The strategic placement of both a chlorine and a fluorine atom on the benzene ring significantly influences its electronic properties and reactivity, a topic explored in subsequent sections.

A comprehensive summary of its key physicochemical properties is presented below, providing the foundational data required for experimental design and process scale-up.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-chloro-3-fluorobenzoate | [2] |

| CAS Number | 206362-87-0 | [1][3] |

| Molecular Formula | C₈H₆ClFO₂ | [2][3] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Appearance | Off-white to cream crystalline solid | [1] |

| Boiling Point | 233 °C | [1] |

| Density | 1.314 g/cm³ | [1] |

| Flash Point | 99 °C | [1] |

| Storage | Sealed in dry, room temperature conditions | [1][4] |

Synthesis Pathway and Mechanistic Insight

The most direct and industrially favored synthesis of Methyl 4-chloro-3-fluorobenzoate is the esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid.[5] This reaction, typically a Fischer esterification, is an acid-catalyzed equilibrium process. The choice of methanol as both reagent and solvent, and a strong acid catalyst like sulfuric acid or thionyl chloride, is driven by the need to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is often heated to reflux to drive the equilibrium towards the product, in accordance with Le Châtelier's principle, by removing the water byproduct.[6]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents), which will serve as both the reactant and the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the cooled mixture.[7]

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) for several hours (typically 4-8 hours).[6] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is concentrated to remove excess methanol. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[7]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 4-chloro-3-fluorobenzoate, which can be further purified by recrystallization or column chromatography if necessary.

Sources

- 1. METHYL 4-CHLORO-3-FLUOROBENZOATE CAS#: 206362-87-0 [m.chemicalbook.com]

- 2. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]

- 4. 403-17-8|4-Chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. benchchem.com [benchchem.com]

Methyl 4-chloro-3-fluorobenzoate molecular weight

An In-Depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate: Properties, Synthesis, and Core Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0), a key halogenated aromatic building block. As a Senior Application Scientist, my objective is to provide not just data, but a narrative grounded in the principles of synthetic and medicinal chemistry, explaining the causality behind its utility and the protocols for its use. This document is structured to deliver field-proven insights into the compound's properties, synthesis, and critical role in the development of advanced therapeutics.

Core Profile and Physicochemical Properties

Methyl 4-chloro-3-fluorobenzoate is a polysubstituted benzene derivative that presents chemists with a versatile scaffold. The electronic properties of the ring are significantly influenced by the presence of three distinct functional groups: an electron-withdrawing ester (-COOCH₃), a deactivating but ortho-, para-directing chloro group (-Cl), and a strongly electron-withdrawing fluoro group (-F). This unique combination makes it a valuable intermediate for complex organic synthesis.

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| CAS Number | 206362-87-0 | [1] |

| Appearance | Solid, typically an off-white or crystalline powder | [3] |

| Boiling Point | ~233-238 °C (estimated based on isomers) | [4][5] |

| Flash Point | ~99-102 °C (estimated based on isomers) | [4][5] |

| IUPAC Name | methyl 4-chloro-3-fluorobenzoate | [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Cl)F | [2] |

Spectroscopic Signature: A Predictive Analysis

For a molecule to be used with confidence, its structure must be unambiguously verifiable. While a published spectrum was not available, based on established principles of NMR spectroscopy and data from analogous structures, a detailed prediction of its ¹H and ¹³C NMR spectra in CDCl₃ is presented.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃). It is uncoupled to any other protons.

-

δ ~7.5 ppm (t, J ≈ 8.8 Hz, 1H): This signal is assigned to the proton at the C5 position. It appears as a triplet due to coupling to the adjacent proton at C6 and the fluorine at C3 (³JH5-H6 ≈ 8.8 Hz and ³JH5-F3 ≈ 8.8 Hz).

-

δ ~7.8 ppm (dd, J ≈ 8.8, 2.0 Hz, 1H): This signal corresponds to the proton at the C6 position. It is split into a doublet by the adjacent C5 proton (³JH6-H5 ≈ 8.8 Hz) and further split into a smaller doublet by the meta-coupling to the fluorine at C3 (⁴JH6-F3 ≈ 2.0 Hz).

-

δ ~7.9 ppm (dd, J ≈ 7.0, 2.0 Hz, 1H): This signal is assigned to the proton at the C2 position. It is split into a doublet by the ortho-coupling to the fluorine at C3 (³JH2-F3 ≈ 7.0 Hz) and a smaller doublet by the meta-coupling to the proton at C6 (⁴JH2-H6 ≈ 2.0 Hz).

-

-

¹³C NMR Spectroscopy (101 MHz, CDCl₃):

-

δ ~52.5 ppm: The carbon of the methyl ester (-OCH₃).

-

δ ~117 ppm (d, ²JC-F ≈ 21 Hz): The carbon at C2, showing a characteristic doublet due to coupling with the adjacent fluorine.

-

δ ~125 ppm (d, ⁴JC-F ≈ 3 Hz): The carbon at C6, showing a small doublet from four-bond coupling to fluorine.

-

δ ~130-132 ppm: A region likely containing the carbons at C1 and C5.

-

δ ~135 ppm (d, ²JC-F ≈ 8 Hz): The carbon at C4, which is coupled to the fluorine at C3.

-

δ ~158 ppm (d, ¹JC-F ≈ 255 Hz): The carbon directly attached to fluorine (C3), exhibiting a large one-bond coupling constant.

-

δ ~165 ppm: The carbonyl carbon of the ester group.

-

Safety and Handling

As a halogenated organic compound, methyl 4-chloro-3-fluorobenzoate requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.

Synthesis: From Carboxylic Acid to Ester

The most direct and industrially scalable synthesis of methyl 4-chloro-3-fluorobenzoate is the Fischer esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a robust and well-understood transformation.

Caption: Workflow for Fischer Esterification Synthesis.

Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification

This protocol describes a self-validating system for synthesizing the title compound with high purity. The causality for each step is explained to ensure reproducibility and understanding.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzoic acid (17.45 g, 0.1 mol).

-

Add methanol (100 mL). Methanol serves as both the reactant and the solvent, ensuring the reaction proceeds under favorable equilibrium conditions.

-

Causality: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Catalysis:

-

Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirring suspension. An exothermic reaction will occur.

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

-

Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.

-

-

Workup and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a separatory funnel containing 200 mL of cold water.

-

Add 100 mL of dichloromethane (DCM) or ethyl acetate to extract the organic product.

-

Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.

-

Causality: The bicarbonate wash is a critical self-validating step. The cessation of gas evolution indicates that all acid has been neutralized.

-

-

Purification:

-

Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a minimal amount of hot methanol or a hexane/ethyl acetate mixture to yield the final product as a crystalline solid.

-

Causality: Recrystallization selects for the desired product, as impurities have different solubility profiles, ensuring high purity of the final compound.

-

Core Applications in Drug Discovery

The true value of methyl 4-chloro-3-fluorobenzoate lies in its application as a strategic building block for creating complex molecules, particularly in the field of oncology. The specific substitution pattern is a key feature in several potent enzyme inhibitors.

The 3-Chloro-4-fluoro Aromatic Motif in Kinase Inhibitors

The 3-chloro-4-(benzyloxy)aniline moiety is a well-established pharmacophore that anchors molecules into the ATP-binding site of tyrosine kinases. A prominent example is Lapatinib , a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) kinases, used to treat HER2-positive breast cancer[1][6]. The 3-chloro-4-fluoro precursor is essential for constructing the 3-chloro-4-(3-fluorobenzyloxy)aniline fragment of Lapatinib, highlighting the direct relevance of this substitution pattern to modern drug design[6].

Key Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

For drug development professionals, the ability to form new carbon-carbon bonds from an aromatic halide is a cornerstone of molecular construction. Methyl 4-chloro-3-fluorobenzoate, as an aryl halide, is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient linkage of the benzoate core to other fragments (aryl, heteroaryl, vinyl groups) via their corresponding boronic acids or esters[7][8].

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested methodology for using methyl 4-chloro-3-fluorobenzoate in a Suzuki coupling reaction.

-

Reagent Preparation:

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 4-chloro-3-fluorobenzoate (188.6 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq.).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to facilitate the transmetalation step[7].

-

-

Catalyst Addition:

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), or a more modern catalyst system like Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) with a phosphine ligand like SPhos (20.5 mg, 0.05 mmol, 5 mol%).

-

Causality: The choice of catalyst and ligand is crucial. Phosphine ligands stabilize the palladium center and modulate its reactivity, enabling the efficient oxidative addition and reductive elimination steps.

-

-

Solvent and Reaction:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Causality: The aqueous/organic solvent mixture ensures that both the organic substrates and the inorganic base are sufficiently soluble to react.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

-

Causality: The chromatographic purification is a self-validating final step, separating the desired product from the catalyst residues, ligand, and any side products, ensuring the final molecule meets the high-purity standards required for drug development.

-

Conclusion

Methyl 4-chloro-3-fluorobenzoate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a substrate in powerful bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable intermediate. For professionals engaged in the synthesis of kinase inhibitors and other complex molecular targets, a thorough understanding of this building block provides a distinct advantage in the rational design and efficient execution of novel synthetic routes.

References

- Vertex AI Search, based on data from chemical suppliers. Molecular Weight: 188.58; CAS Number: 206362-87-0.

-

PubChem. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856. National Center for Biotechnology Information. [Link]

-

ChemUniverse. METHYL 4-CHLORO-3-FLUOROBENZOATE [P55593]. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

- Royal Society of Chemistry. Supplementary Information for relevant chemical syntheses.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing. [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. [Link]

-

The Chemists' Corner. Suzuki Coupling. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Lapatinib synthesis - chemicalbook [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structure, Synthesis, and Application of Methyl 4-chloro-3-fluorobenzoate

Abstract

Methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0) is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a methyl ester, a chlorine atom, and a fluorine atom, provides multiple reaction sites and makes it a versatile building block for complex molecular architectures.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed examination of its primary synthetic route via Fischer-Speier esterification. We will explore the mechanistic underpinnings of its synthesis, methods for its spectroscopic characterization, its applications in drug discovery and agrochemical development, and essential safety protocols for its handling. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a comprehensive understanding of this important chemical intermediate.

Introduction to Methyl 4-chloro-3-fluorobenzoate

Methyl 4-chloro-3-fluorobenzoate is a specialty chemical intermediate valued for its trifunctional nature. The benzene ring is substituted with two electron-withdrawing halogens (chlorine and fluorine) and an electron-withdrawing, yet reactive, methyl ester group. This specific arrangement of substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity and making it a valuable precursor in multi-step syntheses.

Its primary utility is as a foundational component in the construction of more complex molecules.[1][2] In the pharmaceutical sector, the 4-chloro-3-fluorobenzoyl moiety is incorporated into various molecular scaffolds to develop novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3] Similarly, in the agrochemical industry, it serves as a starting material for herbicides and pesticides, where the halogen substituents can enhance the biological efficacy and metabolic stability of the final products.[3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The formal IUPAC name for this compound is methyl 4-chloro-3-fluorobenzoate.[4] Its structure consists of a central benzene ring. At position 1, a methyl ester group (-COOCH₃) is attached. The ring is further substituted with a fluorine atom at position 3 and a chlorine atom at position 4.

The electronic properties of the ring are significantly influenced by these substituents. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The methyl ester group is also electron-withdrawing through both inductive and resonance effects (-M). This overall electron-deficient nature of the aromatic ring is a key determinant of its reactivity in subsequent chemical transformations.

Caption: Chemical Structure of Methyl 4-chloro-3-fluorobenzoate.

Physicochemical Data

The physical and chemical properties of Methyl 4-chloro-3-fluorobenzoate are essential for its proper handling, storage, and application in synthesis. Key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 206362-87-0 | [4][5] |

| Molecular Formula | C₈H₆ClFO₂ | [4][5][6] |

| Molecular Weight | 188.58 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Boiling Point | 233 °C | [6] |

| Density | 1.314 g/cm³ | [6] |

| Flash Point | 99 °C | [6] |

| IUPAC Name | methyl 4-chloro-3-fluorobenzoate | [4] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)F | [4] |

| InChIKey | ZVXWVVRTWLVZKV-UHFFFAOYSA-N | [4][5] |

Synthesis and Mechanistic Insights

Primary Synthetic Route: Fischer-Speier Esterification

The most common and direct method for synthesizing Methyl 4-chloro-3-fluorobenzoate is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-3-fluorobenzoic acid.[7][8] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[9][10]

The reaction is an equilibrium process.[10] To drive it towards the formation of the ester product, Le Châtelier's principle is applied, typically by using a large excess of the alcohol (methanol) or by removing the water byproduct as it forms.[9][11]

Caption: General workflow for the Fischer esterification synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Fischer esterification methods.[12][13]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask to act as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the excess methanol.

-

Neutralization: Redissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue washing until the cessation of CO₂ evolution.

-

Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The final product can be purified by column chromatography or distillation to afford pure Methyl 4-chloro-3-fluorobenzoate.

Mechanistic Discussion

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[11] The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the weakly nucleophilic alcohol.

-

Protonation of Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[9]

-

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[11]

The presence of electron-withdrawing groups like chlorine and fluorine on the benzoic acid ring increases its acidity, which can make the carbonyl carbon more electrophilic and potentially accelerate the rate of the forward reaction.[14]

Caption: The acid-catalyzed mechanism of Fischer esterification.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized Methyl 4-chloro-3-fluorobenzoate.[15] The following data are predicted based on the known effects of the substituents and data from structurally similar compounds.

| Technique | Predicted Key Features |

| ¹H NMR | ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).~7.4-8.0 ppm (multiplets, 3H): Aromatic protons, exhibiting complex splitting due to H-H and H-F coupling. |

| ¹³C NMR | ~52 ppm: Carbon of the methyl ester (-OCH₃).~115-165 ppm: Aromatic carbons, including carbons bearing F and Cl (showing C-F coupling) and the carbonyl carbon.~165 ppm: Carbonyl carbon of the ester (C=O). |

| IR Spectroscopy | ~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester.~1200-1300 cm⁻¹: C-O stretching vibrations.~1000-1100 cm⁻¹: C-F stretching vibration.~700-800 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z 188/190: In an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl isotopes).Key Fragment: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 157/159. |

Note: NMR chemical shifts are referenced to TMS. Spectroscopic data for analogous compounds like methyl 4-chlorobenzoate and other fluorinated benzoates were used for these predictions.[16][17][18]

Applications in Research and Development

The strategic placement of the halogen and ester functional groups makes Methyl 4-chloro-3-fluorobenzoate a highly valuable intermediate. It can undergo a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing groups activate the ring, allowing for the displacement of the chlorine or fluorine atom by nucleophiles.

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds.

These reaction possibilities enable chemists to use this compound as a scaffold to build a diverse library of molecules for screening in drug discovery and for developing new materials with tailored properties.[1]

Safety and Handling

Methyl 4-chloro-3-fluorobenzoate is an irritant and requires careful handling to minimize exposure.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[19]

References

-

Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem. (n.d.). PubChem. Available at: [Link]

-

4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and Their Substituted Derivatives. Chemical & Pharmaceutical Bulletin, 10, 450-461. Available at: [Link]

-

The Role of 4-Chloro-3-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. Available at: [Link]

-

Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2019). ResearchGate. Available at: [Link]

-

Fischer esterification reaction - BYJU'S. (n.d.). BYJU'S. Available at: [Link]

-

Methyl 4-chloro-3-methylbenzoate - NIST WebBook. (n.d.). NIST. Available at: [Link]

-

Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC - NIH. (2018). ACS Energy Letters. Available at: [Link]

-

Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Methyl 4-fluorobenzoate - NIST WebBook. (n.d.). NIST. Available at: [Link]

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]

-

Exploring the Chemical Synthesis of Organic Molecules with Methyl 4-Chloro-3-Fluorobenzoate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead Based Halide Perovskite Nanocrystals - ResearchGate. (2018). ResearchGate. Available at: [Link]

-

Benzoic acid, 4-chloro-, methyl ester - NIST WebBook. (n.d.). NIST. Available at: [Link]

-

Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis, spectroscopic, topological, hirshfeld surface analysis, and anti-covid-19 molecular docking investigation of isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - NIH. (2022). Journal of Molecular Structure. Available at: [Link]

-

Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Methyl 4-fluorobenzoate - NIST WebBook. (n.d.). NIST. Available at: [Link]

-

METHYL 4-CHLORO-3-FLUOROBENZOATE [P55593] - ChemUniverse. (n.d.). ChemUniverse. Available at: [Link]

-

New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PubMed Central. (2022). Chemistry & Biodiversity. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]

- 6. METHYL 4-CHLORO-3-FLUOROBENZOATE CAS#: 206362-87-0 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 403-17-8|4-Chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. globalscientificjournal.com [globalscientificjournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, spectroscopic, topological, hirshfeld surface analysis, and anti-covid-19 molecular docking investigation of isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fishersci.com [fishersci.com]

Methyl 4-chloro-3-fluorobenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-fluorobenzoate

Introduction

Methyl 4-chloro-3-fluorobenzoate (CAS No: 206362-87-0) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, makes it a versatile and valuable intermediate. This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The presence of halogens provides multiple reactive sites for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive technical overview of the predominant synthesis pathway for methyl 4-chloro-3-fluorobenzoate, focusing on the mechanistic underpinnings, a detailed experimental protocol, and key process considerations for researchers and drug development professionals.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most direct and widely employed method for the laboratory-scale synthesis of methyl 4-chloro-3-fluorobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

The overall transformation is as follows:

Caption: Overall reaction scheme for the synthesis of Methyl 4-chloro-3-fluorobenzoate.

This approach is favored for its operational simplicity, the use of readily available and inexpensive reagents, and its general reliability. The starting material, 4-chloro-3-fluorobenzoic acid, is a stable solid that is commercially available from various suppliers, making this route highly accessible for research and development purposes.[2][3][4]

Mechanistic Insights and Causality

Understanding the Fischer esterification mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is an equilibrium process, catalyzed by a Brønsted or Lewis acid.[5]

The Role of the Catalyst and Reagents:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically concentrated H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[5][6]

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The final step is the deprotonation of the resulting ester, which regenerates the acid catalyst and yields the final product, methyl 4-chloro-3-fluorobenzoate.

Influence of Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the reactivity of the carboxylic acid. These halo groups increase the acidity of the carboxylic acid, which in turn makes the carbonyl carbon more electrophilic and can potentially accelerate the rate of the forward reaction.[6]

Caption: Stepwise mechanism of the Fischer-Speier Esterification reaction.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of methyl 4-chloro-3-fluorobenzoate.

Materials and Reagents:

-

4-Chloro-3-fluorobenzoic acid (C₇H₄ClFO₂)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.[6] Stir the mixture until the solid is fully or partially dissolved.

-

Catalyst Addition: Place the flask in an ice bath to cool. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically slow and may require heating for an extended period (1-10 hours) to reach equilibrium.[6]

-

Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane).[6][7] The disappearance of the starting carboxylic acid spot indicates reaction completion.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[6]

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[7][8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 4-chloro-3-fluorobenzoate.[8]

-

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ester.[8]

Data Presentation: Physicochemical Properties

| Property | 4-Chloro-3-fluorobenzoic Acid (Starting Material) | Methyl 4-chloro-3-fluorobenzoate (Product) |

| CAS Number | 403-17-8[9] | 206362-87-0[1] |

| Molecular Formula | C₇H₄ClFO₂[9] | C₈H₆ClFO₂[1][10] |

| Molecular Weight | 174.55 g/mol [9] | 188.58 g/mol [1][10] |

| Appearance | Solid[10] | Solid[10] |

| IUPAC Name | 4-chloro-3-fluorobenzoic acid[9] | methyl 4-chloro-3-fluorobenzoate[1] |

Process Optimization and Modern Approaches

Driving the Equilibrium: The Fischer esterification is a reversible reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by:

-

Using an excess of one reactant: In this protocol, a large excess of methanol is used to drive the reaction forward.[5]

-

Removing water: While not always necessary for small-scale preparations with excess alcohol, for larger scales, water can be removed azeotropically using a Dean-Stark apparatus or by adding a dehydrating agent.[5]

Microwave-Assisted Synthesis: A significant improvement over conventional heating is the use of microwave-assisted organic synthesis (MAOS). For esterification reactions, microwave heating in a sealed vessel can dramatically reduce reaction times from hours to minutes and often leads to higher product yields.[11][12][13] The ability to rapidly heat the solvent above its atmospheric boiling point in a closed system accelerates the reaction rate.[11]

Conclusion

The synthesis of methyl 4-chloro-3-fluorobenzoate is most effectively achieved via the Fischer-Speier esterification of 4-chloro-3-fluorobenzoic acid. This method is robust, scalable, and relies on cost-effective materials. A thorough understanding of the reaction mechanism allows for strategic optimization, such as using an excess of alcohol to drive the equilibrium and considering modern techniques like microwave irradiation to enhance efficiency. The resulting ester is a pivotal intermediate, providing a gateway to a wide array of functionalized molecules for the pharmaceutical and specialty chemical industries.

References

- Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD.

- Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). Benchchem.

- 4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November). Global Scientific Journal, 8(11).

- Methyl 4-chloro-3-fluorobenzoate. PubChem.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate.

- Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023, April 8). International Journal of Physical Sciences.

- General experimental procedure for the synthesis of methyl benzoate derivatives. The Royal Society of Chemistry.

- Methyl 4-chloro-3-fluorobenzoate (C8H6ClFO2). PubChemLite.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate.

- Fischer Esterification. Organic Chemistry Portal.

- Benzoic acid, 4-chloro-3-fluoro-, methyl ester. CymitQuimica.

- 4-Chloro-3-fluorobenzoic acid. PubChem.

- 4-Chloro-3-fluorobenzoic acid. BLD Pharm.

- METHYL 4-CHLORO-3-FLUOROBENZOATE [P55593]. ChemUniverse.

Sources

- 1. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 403-17-8|4-Chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. rsc.org [rsc.org]

- 9. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. academicpublishers.org [academicpublishers.org]

- 13. researchgate.net [researchgate.net]

starting materials for Methyl 4-chloro-3-fluorobenzoate synthesis

An In-depth Technical Guide to the Synthetic Origins of Methyl 4-chloro-3-fluorobenzoate

Abstract

Methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0) is a pivotal intermediate in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its halogenated phenyl ring serves as a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the associated chemical transformations. We will explore the direct esterification of 4-chloro-3-fluorobenzoic acid and the multi-step synthesis from the more fundamental precursor, 4-chloro-3-fluorotoluene. Methodologies, mechanistic insights, and detailed experimental protocols are presented to equip researchers and development professionals with a comprehensive understanding of the manufacturing landscape for this key building block.

Introduction: Strategic Importance of Methyl 4-chloro-3-fluorobenzoate

The strategic placement of chloro and fluoro substituents on the benzoate ring imparts unique electronic properties and metabolic stability to derivative compounds. This makes Methyl 4-chloro-3-fluorobenzoate an attractive starting point for drug discovery and process development. The ester functionality provides a convenient handle for subsequent reactions such as amidation or reduction, while the halogen atoms enable a wide array of cross-coupling reactions. Understanding the synthesis of this intermediate is therefore crucial for optimizing supply chains and enabling innovation. The choice of starting material is the most critical decision, balancing cost, availability, scalability, and the number of synthetic steps.

Primary Synthetic Pathways

Two principal routes dominate the synthesis of Methyl 4-chloro-3-fluorobenzoate, distinguished by their primary starting material.

-

Route A: Direct esterification of 4-chloro-3-fluorobenzoic acid.

-

Route B: Oxidation of 4-chloro-3-fluorotoluene to the corresponding carboxylic acid, followed by esterification.

The selection between these routes is often a strategic decision based on the bulk cost and availability of the respective starting materials.

Route A: Esterification of 4-Chloro-3-fluorobenzoic Acid

This is the most direct and atom-economical approach, converting the carboxylic acid precursor into the desired methyl ester in a single step. 4-Chloro-3-fluorobenzoic acid (CAS No. 403-17-8) is a commercially available white to light yellow crystalline powder.[2][3][4]

Mechanistic Principles: Fischer-Speier Esterification

The most common method for this transformation is the Fischer-Speier esterification. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism proceeds via three key equilibrium steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer and Elimination of Water: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This creates a good leaving group (water), which is eliminated to regenerate the carbonyl group, now as a protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst.

Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed.

Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is a representative procedure adapted from standard esterification methodologies for substituted benzoic acids.[5][6][7]

Materials:

-

4-Chloro-3-fluorobenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 volumes)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

A round-bottom flask is charged with 4-chloro-3-fluorobenzoic acid (1.0 eq) and methanol (10-20 volumes).

-

The mixture is stirred until the solid is fully dissolved or a uniform suspension is formed.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid (0.1-0.2 eq) is added dropwise with continuous stirring.

-

A condenser is attached, and the reaction mixture is heated to reflux (typically 65-70°C) for 4-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate or dichloromethane and carefully washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated to yield the crude methyl 4-chloro-3-fluorobenzoate.

-

If necessary, the product can be further purified by vacuum distillation or recrystallization.

Route B: Synthesis from 4-Chloro-3-fluorotoluene

For large-scale industrial production, starting from the less expensive and readily available 4-Chloro-3-fluorotoluene (CAS No. 5527-94-6) is often more economical, despite requiring an additional synthetic step.[8][9][10][11] This route involves the oxidation of the toluene methyl group to a carboxylic acid, which is then esterified as described in Route A.

Step 1: Oxidation of 4-Chloro-3-fluorotoluene

The key challenge in this step is the selective oxidation of the methyl group without affecting the aromatic ring, which is activated towards oxidation. Several methods can be employed.

Causality Behind Reagent Choice:

-

Potassium Permanganate (KMnO₄): A strong, classic oxidizing agent. It is effective but can be harsh, sometimes leading to lower yields due to ring degradation. The reaction is typically run in aqueous alkaline or acidic conditions.

-

Manganese Dioxide (MnO₂) with Sulfuric Acid: This is a common industrial method for oxidizing substituted toluenes. It offers a good balance of reactivity and cost-effectiveness.[12]

-

Catalytic Air Oxidation: Using catalysts based on cobalt or manganese salts in the presence of a bromide promoter, air (O₂) can be used as the ultimate oxidant. This is an environmentally friendly and cost-effective "green" chemistry approach, though it often requires specialized high-pressure equipment.[13]

Experimental Protocol: MnO₂/H₂SO₄ Oxidation

This protocol is based on general procedures for the oxidation of substituted toluenes.[12]

Materials:

-

4-Chloro-3-fluorotoluene (1.0 eq)

-

Manganese dioxide (MnO₂) (2.0-3.0 eq)

-

Sulfuric acid (H₂SO₄), 60-80% aqueous solution

-

Sodium sulfite or sodium bisulfite (for quenching)

-

Sodium hydroxide (NaOH) solution (for workup)

-

Hydrochloric acid (HCl), concentrated (for precipitation)

Procedure:

-

A jacketed reaction vessel is charged with 4-chloro-3-fluorotoluene (1.0 eq) and an aqueous solution of sulfuric acid.

-

The mixture is heated to 40-80°C with vigorous stirring.

-

Manganese dioxide (2.0-3.0 eq) is added portion-wise, controlling the exotherm.

-

The reaction is stirred at the elevated temperature for several hours until monitoring (GC or HPLC) indicates complete consumption of the starting material.

-

The mixture is cooled, and excess MnO₂ is quenched by the careful addition of sodium sulfite until the dark brown color of MnO₂ disappears.

-

The reaction mixture is filtered to remove manganese salts.

-

The acidic filtrate is made basic with a NaOH solution, and any non-acidic impurities are extracted with a solvent like toluene.

-

The aqueous layer is then acidified with concentrated HCl to precipitate the 4-chloro-3-fluorobenzoic acid product.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Esterification

The 4-chloro-3-fluorobenzoic acid obtained from the oxidation step is then esterified using the exact same procedure as described in Section 3.2 .

Alternative Pathway: The Sandmeyer Reaction

While less common for this specific molecule, the Sandmeyer reaction represents a powerful tool for introducing chloro and other functional groups onto an aromatic ring, starting from an aniline.[14][15][16][17] A hypothetical route could start from 2-fluoro-5-aminobenzoic acid.

-

Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom via a radical-nucleophilic aromatic substitution mechanism.[14][15]

-

Esterification: The resulting 4-chloro-3-fluorobenzoic acid is then esterified.

This route adds complexity but offers flexibility if the aniline precursor is more readily available or economical than the corresponding toluene or benzoic acid.

Data and Pathway Summary

The following table summarizes the key aspects of the primary synthetic routes.

| Feature | Route A: Direct Esterification | Route B: From Toluene |

| Starting Material | 4-Chloro-3-fluorobenzoic acid | 4-Chloro-3-fluorotoluene |

| Number of Steps | 1 | 2 |

| Key Reactions | Fischer Esterification | Oxidation, Fischer Esterification |

| Typical Overall Yield | >90% | 70-85% |

| Primary Advantage | High yield, simplicity | Lower cost starting material |

| Primary Disadvantage | Higher cost starting material | More steps, potential for byproducts |

Visualized Synthetic Workflows

The following diagrams illustrate the described synthetic pathways.

Caption: Primary synthetic routes to Methyl 4-chloro-3-fluorobenzoate.

Conclusion

The synthesis of methyl 4-chloro-3-fluorobenzoate is predominantly achieved through two reliable and scalable routes. The choice of starting material—either 4-chloro-3-fluorobenzoic acid or 4-chloro-3-fluorotoluene —is the primary determinant of the overall process. Direct esterification of the benzoic acid derivative offers a high-yield, single-step conversion ideal for scenarios where the precursor is readily available and cost-effective. Conversely, the two-step route starting from the corresponding toluene derivative, involving oxidation followed by esterification, is often favored in large-scale industrial manufacturing due to the lower cost of the initial raw material. A thorough economic analysis of raw material sourcing and processing costs is essential for selecting the optimal synthetic strategy for any given application.

References

-

Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. 1

-

4-Chloro-3-fluorobenzoic acid Industrial Grade. Henan Allgreen Chemical Co.,LTD. 2

-

4-chloro-3-fluorobenzoic acid suppliers USA. Worldofchemicals.com. 3

-

4-Chloro-3-fluorobenzoic acid. Chem-Impex. Link

-

Sandmeyer reaction. Wikipedia. Link

-

4-Chloro-3-fluorobenzoic acid manufacturers and suppliers. ChemicalBook. Link

-

4-Chloro-3-fluorobenzoic acid. Sigma-Aldrich. Link

-

4-Chloro-3-fluorotoluene. ChemScene. Link

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Link

-

4-Chloro-3-fluorotoluene. Oakwood Chemical. Link

-

4-Chloro-3-fluorotoluene. AbacipharmTech. Link

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Link

-

Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Asian Journal of Chemistry. Link

-

Sandmeyer Reaction. J&K Scientific LLC. Link

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Link

-

Sandmeyer Reaction. Organic Chemistry Portal. Link

-

Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Chemistry Portal. Link

-

4-Chloro-3-fluorotoluene. BLD Pharm. Link

-

4-Chloro-3-fluorobenzoic Acid: A Vital Component for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Link

-

Methyl 4-chloro-3-fluorobenzoate. PubChem. Link

-

Benzoic acid, 4-chloro-3-fluoro-, methyl ester. CymitQuimica. Link

-

Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Link

-

Methyl 4-fluorobenzoate. Sigma-Aldrich. Link

-

4-Chloro-3-fluorobenzoic acid. PubChem. Link

-

CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. Link

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. IUCrData. Link

-

3-Chloro-4-fluorotoluene CAS 1513-25-3. Shanghai Talent Chemical Co.,Ltd. Link

-

CN101735028A - Oxidation preparation method of fluorobenzaldehyde. Google Patents. Link

-

Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents. Link

-

4-Chloro-3-fluorobenzoic acid. Sigma-Aldrich. Link

-

4-chloro-3-fluorobenzoic acid. Stenutz. Link

-

Understanding 4-Chloro-3-fluorobenzoic Acid (CAS 403-17-8) in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 4-chloro-3-fluorobenzoic acid suppliers USA [americanchemicalsuppliers.com]

- 4. 4-Chloro-3-fluorobenzoic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Chloro-3-fluorotoluene [oakwoodchemical.com]

- 10. 4-Chloro-3-fluorotoluene - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. 5527-94-6|4-Chloro-3-fluorotoluene|BLD Pharm [bldpharm.com]

- 12. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sandmeyer Reaction [organic-chemistry.org]

Introduction: Situating Methyl 4-chloro-3-fluorobenzoate in Modern Synthesis

An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate

Methyl 4-chloro-3-fluorobenzoate is a halogenated aromatic ester that serves as a crucial building block in the landscape of pharmaceutical and specialty chemical synthesis.[1][2] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the benzene ring, which modulate the reactivity of the molecule and provide handles for further chemical transformations. For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties, reactivity, and spectral characteristics is paramount for its effective and safe application in complex synthetic pathways.[1] This guide provides an in-depth analysis of Methyl 4-chloro-3-fluorobenzoate, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and practical handling.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and purification strategies. Methyl 4-chloro-3-fluorobenzoate is typically supplied as an off-white to cream-colored crystalline solid.[3] Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 206362-87-0 | [3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [3][4] |

| Molecular Weight | 188.58 g/mol | [3][4] |

| Boiling Point | ~233 °C | [3] |

| Density | ~1.314 g/cm³ | [3] |

| Flash Point | ~99 °C | [3] |

| Appearance | Off-white to cream crystalline solid | [3] |

The relatively high boiling point is indicative of a thermally stable molecule, suitable for reactions conducted at elevated temperatures. Its flash point of 99°C suggests it is a combustible liquid under certain conditions, necessitating appropriate storage away from ignition sources.[1][3]

Synthesis and Reactivity Profile

As a key intermediate, understanding the synthesis of Methyl 4-chloro-3-fluorobenzoate is fundamental. A common and efficient method is the Fischer esterification of the parent carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.

Workflow: Fischer Esterification Synthesis

Caption: Fischer esterification workflow for synthesizing Methyl 4-chloro-3-fluorobenzoate.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-fluorobenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 volumes) to serve as both solvent and reagent.

-

Catalysis: Cool the mixture in an ice bath (0°C) and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.[5] The use of thionyl chloride is often preferred as it drives the reaction by producing gaseous byproducts (SO₂ and HCl).

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.[5]

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[5]

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation, leveraging the compound's high boiling point.

Spectroscopic Characterization: A Predictive Analysis

No publicly available, verified spectra for Methyl 4-chloro-3-fluorobenzoate could be located. However, as a Senior Application Scientist, it is possible to predict the expected spectral data with high confidence based on the analysis of structurally similar compounds. This predictive approach is crucial for confirming the identity and purity of the synthesized product.

Predicted Spectroscopic Data Summary

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals exhibiting complex splitting patterns (doublet, doublet of doublets). Methyl Region (δ ~3.9 ppm): One singlet, integrating to 3H. |

| ¹³C NMR | Carbonyl (C=O): δ ~164-166 ppm. Aromatic Carbons: Six signals, including two C-F and C-Cl coupled carbons with characteristic splitting. Methyl (O-CH₃): δ ~52-53 ppm. |

| IR (Infrared) | C=O Stretch (Ester): Strong, sharp peak at ~1720-1740 cm⁻¹. C-O Stretch: Two peaks in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. C-Cl Stretch: ~700-800 cm⁻¹. C-F Stretch: ~1100-1250 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (~1/3 the intensity of M⁺) due to ³⁷Cl. Key Fragments: Loss of methoxy group (-OCH₃) at m/z 157/159; loss of carbonyl group (-CO) from fragment. |

Rationale Behind Predictions